5-Iodofluororescein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Iodofluorescein (5-IF) is a fluorescent dye molecule that is used in a wide range of scientific applications. It is among the most commonly used fluorescent dyes and is especially useful in biochemical and physiological research due to its high fluorescence intensity. 5-IF is synthesized from the reaction of 5-iodo-2-hydroxyphenylacetic acid and 1,3-diaminobenzene in the presence of a base. It is a fluorescent dye that has a wide range of applications in scientific research, including the study of cell signaling pathways, protein-protein interactions, and metabolic processes.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis of 5-Iodofluororescein can be achieved through a multi-step reaction pathway involving the conversion of resorcinol to fluorescein, followed by iodination and fluorination reactions.

Starting Materials

Resorcinol, Phthalic anhydride, Sulfuric acid, Sodium hydroxide, Iodine, Potassium iodide, Hydrogen peroxide, Hydrochloric acid, Sodium bicarbonate, Fluorine gas, Acetic acid, Ethanol

Reaction

Step 1: Synthesis of fluorescein, a. Mix resorcinol, phthalic anhydride, and sulfuric acid in a round-bottom flask and heat under reflux for several hours., b. Cool the mixture and add sodium hydroxide to adjust the pH to 7-8., c. Extract the fluorescein with ethyl acetate and purify by recrystallization., Step 2: Iodination of fluorescein, a. Dissolve fluorescein in a mixture of hydrochloric acid and water., b. Add iodine and potassium iodide to the solution and stir for several hours., c. Extract the product with ethyl acetate and wash with sodium bicarbonate solution., Step 3: Fluorination of 5-iodofluorescein, a. Dissolve 5-iodofluorescein in acetic acid and add hydrogen peroxide., b. Bubble fluorine gas through the solution for several hours., c. Purify the product by recrystallization.

Mecanismo De Acción

5-Iodofluororescein is a fluorescent dye molecule that is excited by ultraviolet light and emits light in the visible range. When excited by ultraviolet light, the dye molecule absorbs energy and is converted to an excited state. In this excited state, the dye molecule emits light in the visible range. The emission of light is dependent on the wavelength of the incident light and the dye molecule’s environment.

Efectos Bioquímicos Y Fisiológicos

5-Iodofluororescein has been used to study biochemical and physiological processes in cells. It has been used to study the effects of various drugs on cells and to study the effects of various hormones on cells. It has also been used to study the effects of various toxins on cells. In addition, 5-Iodofluororescein has been used to study the effects of various compounds on the metabolism of cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 5-Iodofluororescein is its high fluorescence intensity, which makes it an ideal dye for studying biochemical and physiological processes in cells. In addition, 5-Iodofluororescein is relatively easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using 5-Iodofluororescein in lab experiments. For example, the dye molecule has a relatively short emission lifetime, which can limit its usefulness in some experiments. In addition, the dye molecule can be photobleached, which can limit its usefulness in long-term experiments.

Direcciones Futuras

The use of 5-Iodofluororescein in scientific research is likely to continue to expand in the future. One potential future direction is the development of new fluorescent dyes that are based on the 5-Iodofluororescein molecule. These new dyes could be used to study a wider range of biochemical and physiological processes in cells. In addition, 5-Iodofluororescein could be used to study the effects of various drugs on cells and to study the effects of various hormones on cells. Finally, 5-Iodofluororescein could be used to study the effects of various toxins on cells and to study the effects of various compounds on the metabolism of cells.

Aplicaciones Científicas De Investigación

5-Iodofluororescein is widely used in scientific research due to its high fluorescence intensity. It is used to study cell signaling pathways, protein-protein interactions, and metabolic processes. It is also used to study cellular localization of proteins and enzyme activities. 5-Iodofluororescein is also used in flow cytometry, fluorescence microscopy, and in vitro assays.

Propiedades

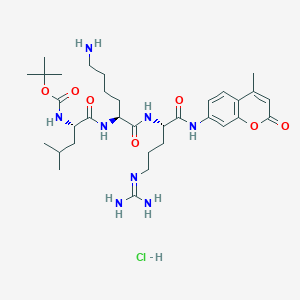

IUPAC Name |

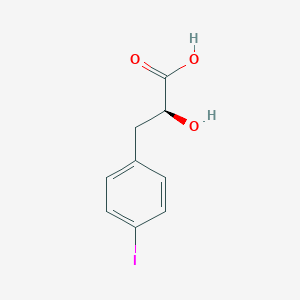

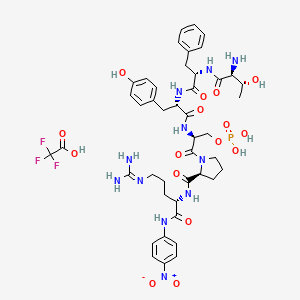

3',6'-dihydroxy-6-iodospiro[1-benzofuran-3,9'-xanthene]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11IO5/c21-10-1-4-13-16(7-10)26-19(24)20(13)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOKSDFIBYTHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C=C(C=C5)I)OC4=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11IO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodofluorescein | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

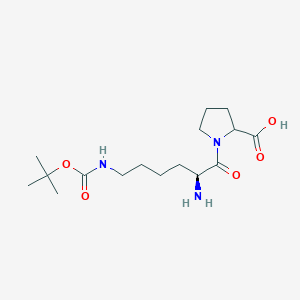

![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)